![molecular formula C19H15BrN2O5 B6084855 [4-(3-anilino-2-cyano-3-oxo-1-propen-1-yl)-5-bromo-2-methoxyphenoxy]acetic acid](/img/structure/B6084855.png)
[4-(3-anilino-2-cyano-3-oxo-1-propen-1-yl)-5-bromo-2-methoxyphenoxy]acetic acid
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Overview
Description
[4-(3-anilino-2-cyano-3-oxo-1-propen-1-yl)-5-bromo-2-methoxyphenoxy]acetic acid, also known as BRBMPAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of [4-(3-anilino-2-cyano-3-oxo-1-propen-1-yl)-5-bromo-2-methoxyphenoxy]acetic acid is not fully understood. However, it has been suggested that [4-(3-anilino-2-cyano-3-oxo-1-propen-1-yl)-5-bromo-2-methoxyphenoxy]acetic acid may act through the inhibition of various enzymes and signaling pathways involved in cancer cell proliferation, inflammation, and cardiovascular diseases. For example, [4-(3-anilino-2-cyano-3-oxo-1-propen-1-yl)-5-bromo-2-methoxyphenoxy]acetic acid has been shown to inhibit the activity of the enzyme phosphoinositide 3-kinase (PI3K), which is involved in cell signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
[4-(3-anilino-2-cyano-3-oxo-1-propen-1-yl)-5-bromo-2-methoxyphenoxy]acetic acid has been found to have various biochemical and physiological effects. In cancer cells, [4-(3-anilino-2-cyano-3-oxo-1-propen-1-yl)-5-bromo-2-methoxyphenoxy]acetic acid has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In inflammation, [4-(3-anilino-2-cyano-3-oxo-1-propen-1-yl)-5-bromo-2-methoxyphenoxy]acetic acid has been found to inhibit the production of pro-inflammatory cytokines and chemokines. In cardiovascular diseases, [4-(3-anilino-2-cyano-3-oxo-1-propen-1-yl)-5-bromo-2-methoxyphenoxy]acetic acid has been shown to have vasodilatory and antiplatelet effects.
Advantages and Limitations for Lab Experiments
[4-(3-anilino-2-cyano-3-oxo-1-propen-1-yl)-5-bromo-2-methoxyphenoxy]acetic acid has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have potent activity against cancer cells, inflammation, and cardiovascular diseases. However, there are also some limitations to using [4-(3-anilino-2-cyano-3-oxo-1-propen-1-yl)-5-bromo-2-methoxyphenoxy]acetic acid in lab experiments. For example, its mechanism of action is not fully understood, and more research is needed to elucidate its effects on different signaling pathways and enzymes. Additionally, further studies are needed to determine its toxicity and potential side effects.
Future Directions
There are several future directions for further research on [4-(3-anilino-2-cyano-3-oxo-1-propen-1-yl)-5-bromo-2-methoxyphenoxy]acetic acid. One area of research is to investigate its effects on different types of cancer cells and to determine its potential as a cancer therapy. Another area of research is to investigate its effects on other inflammatory diseases such as asthma and multiple sclerosis. Additionally, more studies are needed to determine its potential as a cardiovascular drug and to investigate its potential side effects and toxicity.
Synthesis Methods
[4-(3-anilino-2-cyano-3-oxo-1-propen-1-yl)-5-bromo-2-methoxyphenoxy]acetic acid can be synthesized through a multi-step process involving the reaction of 4-bromo-2-methoxyphenol with 3-anilino-2-cyano-3-oxo-1-propen-1-yl chloride in the presence of a base such as potassium carbonate. The resulting intermediate product is then reacted with chloroacetic acid to produce the final product, [4-(3-anilino-2-cyano-3-oxo-1-propen-1-yl)-5-bromo-2-methoxyphenoxy]acetic acid.
Scientific Research Applications
[4-(3-anilino-2-cyano-3-oxo-1-propen-1-yl)-5-bromo-2-methoxyphenoxy]acetic acid has been studied for its potential applications in various fields such as cancer therapy, inflammation, and cardiovascular diseases. In cancer therapy, [4-(3-anilino-2-cyano-3-oxo-1-propen-1-yl)-5-bromo-2-methoxyphenoxy]acetic acid has been shown to induce apoptosis (programmed cell death) in cancer cells through the activation of caspase enzymes. It has also been found to inhibit the proliferation of cancer cells and reduce tumor growth in animal models.
In the field of inflammation, [4-(3-anilino-2-cyano-3-oxo-1-propen-1-yl)-5-bromo-2-methoxyphenoxy]acetic acid has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. This suggests that [4-(3-anilino-2-cyano-3-oxo-1-propen-1-yl)-5-bromo-2-methoxyphenoxy]acetic acid may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
In cardiovascular diseases, [4-(3-anilino-2-cyano-3-oxo-1-propen-1-yl)-5-bromo-2-methoxyphenoxy]acetic acid has been found to have vasodilatory effects, which can help to reduce blood pressure and improve blood flow. It has also been shown to have antiplatelet activity, which can help to prevent the formation of blood clots.
properties
IUPAC Name |
2-[4-[(Z)-3-anilino-2-cyano-3-oxoprop-1-enyl]-5-bromo-2-methoxyphenoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O5/c1-26-16-8-12(15(20)9-17(16)27-11-18(23)24)7-13(10-21)19(25)22-14-5-3-2-4-6-14/h2-9H,11H2,1H3,(H,22,25)(H,23,24)/b13-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLZYDFCNPVJQI-QPEQYQDCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=C(C#N)C(=O)NC2=CC=CC=C2)Br)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=C(/C#N)\C(=O)NC2=CC=CC=C2)Br)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{5-bromo-4-[(1Z)-2-cyano-3-oxo-3-(phenylamino)prop-1-en-1-yl]-2-methoxyphenoxy}acetic acid |
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